1-(4-Iodophenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(4-Iodophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClIN and a molecular weight of 283.54 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Iodophenyl)ethan-1-amine hydrochloride typically involves the iodination of a precursor compound, such as 4-iodoacetophenone, followed by reductive amination. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Iodophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Iodophenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can form halogen bonds with target molecules, influencing their activity and function. The ethanamine group can interact with amino acid residues in proteins, affecting their conformation and activity .
Comparison with Similar Compounds
1-(4-Iodophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 1-(4-Bromophenyl)ethan-1-amine hydrochloride
- 1-(4-Chlorophenyl)ethan-1-amine hydrochloride
- 1-(4-Fluorophenyl)ethan-1-amine hydrochloride
These compounds share similar structures but differ in the halogen atom attached to the phenyl ring. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall chemical properties .
Properties
IUPAC Name |
1-(4-iodophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYFIOFVFANOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955515-71-5 |
Source
|
Record name | Benzenemethanamine, 4-iodo-α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955515-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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